![molecular formula C9H6N2O5 B13965509 Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a nitro group at the 4-position and a carboxylate ester group at the 3-position on the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitrobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Aminobenzo[d]isoxazole-3-carboxylate.
Reduction: 4-Nitrobenzo[d]isoxazole-3-carboxylic acid.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its isoxazole core, which is present in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-nitrobenzo[d]isoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparación Con Compuestos Similares
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Lacks the nitro group but has a phenyl group at the 5-position.
4-Nitroisoxazole-3-carboxylate: Similar structure but without the methyl ester group.
Isoxazole-3-carboxylate: Basic isoxazole structure without additional substituents.
The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other isoxazole derivatives .
Propiedades
Fórmula molecular |
C9H6N2O5 |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
methyl 4-nitro-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-7-5(11(13)14)3-2-4-6(7)16-10-8/h2-4H,1H3 |
Clave InChI |
MBSUKIBDJKDCDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



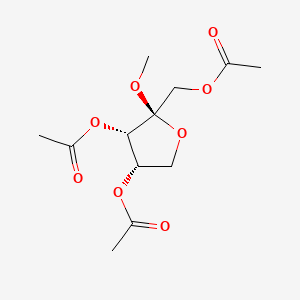
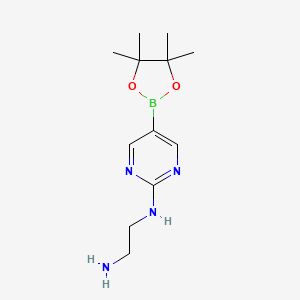

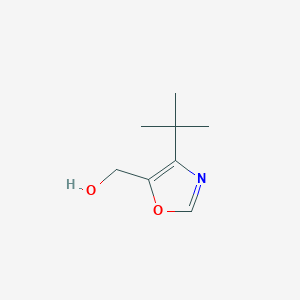
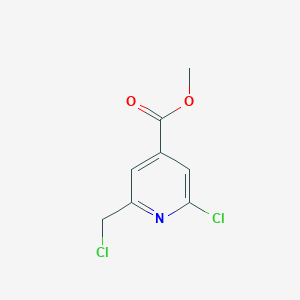
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)




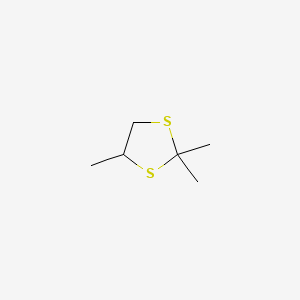
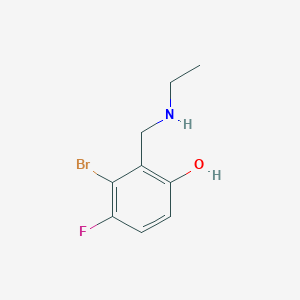
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
